molecular formula C24H41NO2 B605403 AMG-315 CAS No. 2244425-65-6

AMG-315

Cat. No.: B605403
CAS No.: 2244425-65-6
M. Wt: 375.597
InChI Key: PDGRTYPSRMWVBI-MVYUADCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG-315 is a novel, chiral arachidonoyl ethanolamide (AEA) analogue functioning as a potent and selective agonist for the cannabinoid receptor 1 (CB1) . It exhibits high affinity for the CB1 receptor with a Ki of 7.8 ± 1.4 nM and behaves as a potent agonist in vitro (EC50 = 0.6 ± 0.2 nM) . A key feature of this compound is its significant metabolic stability; it is the first potent AEA analogue demonstrated to be stable against major endocannabinoid hydrolyzing enzymes as well as the oxidative enzyme COX-2 . This stability makes it a superior and useful endocannabinoid probe compared to its endogenous parent compound, anandamide, or other analogues like AM356 . Structurally, the interaction of this compound with the CB1 receptor has been elucidated through cryo-EM, showing it engages the receptor through hydrophobic and polar interactions, with its acyl chain buried deep in the binding pocket and its polar head group interacting with extracellular loops . In vivo, this compound has been shown to act as a more potent analgesic compared to endogenous AEA in a CFA-induced inflammatory pain model, highlighting its value in pain research . This product is intended for research purposes only and is not for human consumption.

Properties

CAS No.

2244425-65-6

Molecular Formula

C24H41NO2

Molecular Weight

375.597

IUPAC Name

(S,5Z,8Z,11Z,14Z)-N-((R)-1-hydroxypropan-2-yl)-13-methylicosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C24H41NO2/c1-4-5-6-12-15-18-22(2)19-16-13-10-8-7-9-11-14-17-20-24(27)25-23(3)21-26/h8-11,15-16,18-19,22-23,26H,4-7,12-14,17,20-21H2,1-3H3,(H,25,27)/b10-8-,11-9-,18-15-,19-16-/t22-,23+/m0/s1

InChI Key

PDGRTYPSRMWVBI-MVYUADCHSA-N

SMILES

CCCCC/C=C\[C@H](C)/C=C\C/C=C\C/C=C\CCCC(N[C@H](C)CO)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG-315;  AMG 315;  AMG315;  (13S,1′R)-dimethylanandamide;  (R)‑N‑(1-Methyl-2-hydroxyethyl)-13‑(S)‑methyl-arachidonamide; 

Origin of Product

United States

Molecular and Pharmacological Characterization of Amg 315 As a Research Compound

Structural Design and Rational Synthesis of AMG-315 as a Chiral Arachidonoyl Ethanolamide (AEA) Analogue

The development of potent and metabolically stable endocannabinoids presents a significant synthetic challenge. nih.govacs.org this compound, also known as (13S,1′R)-dimethylanandamide, is a chiral analogue of the endogenous cannabinoid arachidonoyl ethanolamide (AEA), or anandamide (B1667382). nih.goveie.grmedkoo.com Its design was a rational effort to enhance the pharmacological properties of AEA by introducing specific structural modifications aimed at increasing both receptor affinity and resistance to enzymatic degradation. eie.gr

The key structural features of this compound are two strategically placed chiral methyl groups. biorxiv.org One methyl group is at the C-13 position of the arachidonoyl chain with an (S)-stereochemistry, and the other is at the C-1' position of the ethanolamine (B43304) head group with an (R)-stereochemistry. eie.grmedkoo.com The introduction of the (S)-methyl group at the C-13 position was found to impart a five-fold increase in potency compared to its parent compound, anandamide. nih.gov In contrast, the (R)-C-13 methyl enantiomer, AM8141, displays no detectable activity at the CB1 receptor. nih.gov The second methyl substitution at the C-1' position interacts with residues on the second extracellular loop (ECL2) and the extracellular portion of transmembrane helix 7 (TM7) of the CB1 receptor. nih.gov The combination of these two chiral methyl groups synergistically results in a more than 100-fold increase in potency compared to anandamide. nih.gov This design approach led to the creation of a novel endocannabinoid probe with high affinity and potency for the CB1 receptor. acs.orgeie.gr

Quantitative Analysis of this compound Binding Affinity and Agonist Activity at Cannabinoid Receptor 1 (CB1R) in In Vitro Assays

In vitro assays have quantitatively characterized the interaction of this compound with the cannabinoid receptor 1 (CB1R), confirming its status as a high-affinity and potent agonist. nih.govacs.org Competitive ligand-binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor, have determined the binding affinity (Ki) of this compound for the human CB1R. targetmol.cnchemrxiv.org Functional assays, such as those measuring G-protein activation or downstream signaling events, have been used to quantify its agonist activity (EC50). nih.govacs.org

This compound demonstrates a high binding affinity for the CB1 receptor, with a reported Ki value of 7.8 ± 1.4 nM. nih.govacs.orgmedkoo.comtargetmol.cn Furthermore, it acts as a potent agonist at the CB1R, with an EC50 value of 0.6 ± 0.2 nM in in vitro functional assays. nih.govacs.orgmedkoo.com The compound shows marked selectivity for the CB1 receptor over the CB2 receptor. targetmol.cn The primary mechanism of action involves the activation of Gi/o proteins coupled to the CB1 receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. biorxiv.orgwikipedia.org

Table 1: In Vitro Pharmacological Data for this compound at CB1R
ParameterValueReceptorAssay Type
Binding Affinity (Ki)7.8 ± 1.4 nMHuman CB1RRadioligand Binding Assay
Agonist Potency (EC50)0.6 ± 0.2 nMHuman CB1RFunctional Assay (G-protein activation)

Characterization of this compound Metabolic Stability Against Endocannabinoid Hydrolyzing Enzymes and Oxidative Enzymes

A primary goal in the design of this compound was to create a molecule resistant to the rapid enzymatic degradation that limits the biological actions of endogenous cannabinoids like anandamide. acs.orgeie.gr The biological activity of AEA is primarily terminated through hydrolysis by fatty acid amide hydrolase (FAAH). unipi.itnih.gov Both AEA and 2-arachidonoyl-sn-glycerol (2-AG) can also be metabolized by cyclooxygenase-2 (COX-2), an oxidative enzyme. unipi.itfrontiersin.orgmdpi.com

This compound was engineered for metabolic stability, and subsequent characterization has confirmed its significant resistance to these enzymatic pathways. nih.govacs.org It is the first potent AEA analogue to demonstrate substantial stability against all major endocannabinoid hydrolyzing enzymes, including FAAH, monoacylglycerol lipase (B570770) (MAGL), and ABHD6. nih.goveie.gr Additionally, it is stable against the oxidative enzyme COX-2. nih.goveie.grmedkoo.com This enhanced stability makes this compound a reliable molecular probe for studying the endocannabinoid system, as its concentration and activity are not rapidly diminished by metabolic breakdown. medkoo.comnih.gov

Table 2: Metabolic Stability of this compound
EnzymeEnzyme FunctionStability of this compound
Fatty Acid Amide Hydrolase (FAAH)Hydrolyzes anandamideHigh
Monoacylglycerol Lipase (MAGL)Primarily hydrolyzes 2-AGHigh
ABHD6Hydrolyzes 2-AGHigh
Cyclooxygenase-2 (COX-2)Oxygenates anandamide and 2-AGHigh

Comparative Pharmacological Profile of this compound with Endogenous Anandamide and Other Synthetic Cannabinoids

The pharmacological profile of this compound is best understood in comparison to the endogenous ligand anandamide and other well-characterized synthetic cannabinoids. biorxiv.orgnih.gov While structurally derived from anandamide, the specific methyl substitutions in this compound lead to a significantly different functional profile. nih.gov

Compared to anandamide, this compound exhibits over a 100-fold increase in potency. nih.gov In GTP turnover assays, anandamide acts as a weak partial agonist for Gi1 protein activation, inducing about 60% of the effect of a full agonist. biorxiv.org this compound, while more potent, is also a partial agonist, demonstrating slightly lower efficacy for Gi1 activation when compared to potent, non-classical full agonists like CP55,940 and the synthetic cannabinoid MDMB-Fubinaca (FUB). biorxiv.orgnih.gov

Structural studies reveal that the increased potency of this compound over anandamide is due to enhanced interactions with the CB1 receptor. nih.gov The methyl group at the C-13 position interacts with key "toggle switch" residues (F2003.36 and W3566.48) in the receptor's binding pocket, an interaction not made by anandamide. biorxiv.orgnih.gov However, this compound is a less efficacious agonist than FUB, which may be attributed to FUB having more extensive interactions with residues in the transmembrane helix 2 (TM2) domain of the receptor. nih.gov Specifically, residues F1742.61 and F1772.64 interact with FUB but not with this compound. nih.gov These comparative data highlight the subtle structural determinants of ligand efficacy at the CB1 receptor and position this compound as a potent partial agonist. biorxiv.orgnih.gov

Table 3: Comparative Pharmacology of Cannabinoid Ligands
CompoundClassCB1R Activity ProfileRelative Efficacy (Gi1 Activation)
Anandamide (AEA)EndocannabinoidWeak Partial AgonistLower (~60% of full agonist) biorxiv.org
This compoundAEA AnaloguePotent Partial AgonistSlightly less than full agonists biorxiv.org
CP55,940Non-classical CannabinoidPotent Full AgonistHigh (Full efficacy) biorxiv.org
MDMB-Fubinaca (FUB)Synthetic CannabinoidPotent Full AgonistHigh (Full efficacy) biorxiv.org

Mechanistic Elucidation of Amg 315 Action at the Molecular and Cellular Level

Structural Basis of Cannabinoid Receptor 1 (CB1R) Activation by AMG-315 via Cryo-Electron Microscopy and Computational Modeling

To understand the structural basis of CB1R activation by endogenous cannabinoids, researchers utilized this compound to determine the cryogenic electron microscopy (cryo-EM) structure of the CB1R in an active state, complexed with its primary signaling partner, the heterotrimeric Gi1 protein. nih.gov This work yielded a high-resolution (2.8 Å) density map, which allowed for the unambiguous modeling of this compound and all protein components of the CB1–Gi1 complex. nih.govrcsb.orgresearchgate.net

The structure reveals that this compound binds deep within the orthosteric binding pocket of the receptor. nih.govresearchgate.net Computational modeling, including molecular dynamics (MD) simulations, was used alongside these structural studies to investigate the functional consequences of the ligand-receptor interactions. nih.govrcsb.org These simulations, initiated from the this compound-bound structure, helped to compare its effects with other cannabinoids like anandamide (B1667382) and the synthetic cannabinoid FUB (MDMB-Fubinaca). biorxiv.org The combination of cryo-EM and computational approaches provided a detailed blueprint of how an endocannabinoid analog engages and activates CB1R. nih.govrcsb.org

Investigation of Ligand-Induced Conformational Dynamics and Allosteric Modulation of CB1R by this compound

The binding of this compound to CB1R induces significant conformational changes characteristic of receptor activation. nih.gov Compared to the inactive state, the this compound-bound structure shows a displacement of the receptor's N-terminus from the transmembrane core, followed by an inward movement of transmembrane helices (TM) 1 and 2. nih.govbiorxiv.org This inward shift of TM2 is a critical step in activation, causing the repositioning of several key amino acid residues that then rotate to interact with the agonist. nih.govbiorxiv.org

The study of this compound has also shed light on allosteric modulation of CB1R. For instance, the positive allosteric modulator (PAM) ZCZ-011 was shown to increase the GTP turnover stimulated by this compound and to further stabilize the CB1R-Gi1 complex, which was crucial for obtaining high-quality cryo-EM images. researchgate.netbiorxiv.orgresearchgate.net Conversely, the negative allosteric modulator (NAM) Org27569 was found to decrease the GTP turnover induced by this compound. biorxiv.org These findings demonstrate that allosteric modulators can fine-tune the receptor's conformation and subsequent efficacy, even when activated by a potent agonist like this compound. biorxiv.orgscienceopen.com

Analysis of G Protein Coupling Preferences and Signal Transduction Bias of CB1R Mediated by this compound

CB1R is known to preferentially signal through the Gi/o family of G proteins, which are inhibitory in nature. nih.govresearchgate.net Studies involving this compound have confirmed this preference, as it was used to successfully form and stabilize a CB1R-Gi1 signaling complex for structural determination. nih.govbiorxiv.org

Functional assays measuring GTP turnover, a key indicator of G protein activation, reveal the relative efficacy of different cannabinoids. While this compound is a potent agonist, it produces a lower maximal GTP turnover compared to synthetic cannabinoids like FUB (MDMB-Fubinaca) and CP 55,940. researchgate.netresearchgate.net However, this compound induces significantly higher GTP turnover than its parent endocannabinoid, anandamide. researchgate.netresearchgate.net This suggests that the structural modifications in this compound enhance its ability to stabilize the active G protein-coupled state of the receptor compared to anandamide. nih.gov The investigation of signal transduction using this compound helps to understand the determinants of ligand efficacy and potential for biased signaling, where a ligand might preferentially activate one pathway (like G protein signaling) over another (like β-arrestin recruitment). nih.govscienceopen.comdntb.gov.ua

Table 1: Relative Gi1 Protein Activation by Cannabinoid Ligands

CompoundCompound TypeRelative GTP Turnover vs. FUBSource
FUB (MDMB-Fubinaca)Synthetic Cannabinoid100% (Reference) researchgate.netresearchgate.net
CP 55,940Classical CannabinoidHigh researchgate.netresearchgate.net
This compoundEndocannabinoid AnalogLess efficacious than FUB and CP 55,940, but more than Anandamide researchgate.netbiorxiv.orgresearchgate.net
Anandamide (AEA)EndocannabinoidLower than this compound researchgate.netresearchgate.net

Specific Interactions of this compound with Key Receptor Residues, Including "Toggle Switch" Motifs and Transmembrane Helices

Cryo-EM structures of the this compound-bound CB1R provide a detailed map of its interactions within the ligand-binding pocket. nih.govresearchgate.net The acyl chain of this compound extends deep into a hydrophobic pocket, while its polar head group is positioned near the extracellular side, where it interacts with residues in the N-terminus and extracellular loop 2 (ECL2), specifically F268ECL2 and I267ECL2. nih.govportlandpress.com These interactions with the N-terminus and ECL2, which are regions of high diversity between CB1R and CB2R, may account for this compound's 20-fold selectivity for CB1R. nih.govbiorxiv.orgportlandpress.com

A crucial aspect of CB1R activation involves a pair of residues, F2003.36 and W3566.48, known as the "toggle switch". nih.govscienceopen.com In the inactive state, these residues form a stabilizing π-π stacking interaction. nih.gov Upon activation by this compound, this interaction is disrupted. nih.govbiorxiv.org The methyl group on this compound, which is not present in anandamide, engages directly with these toggle switch residues, stabilizing the active conformation. nih.govbiorxiv.org The efficacy of CB1R ligands has been shown to correlate with their ability to interact with this toggle switch. nih.govmdpi.com

Furthermore, interactions with TM2 are a key determinant of ligand efficacy. nih.govscienceopen.com The inward movement of TM2 upon this compound binding facilitates interactions with residues F1702.57, F1742.61, F1772.64, and H1782.65. nih.govbiorxiv.org Molecular dynamics simulations have shown that more efficacious agonists form more frequent interactions with these TM2 residues. biorxiv.org

Table 2: Key Molecular Interactions of this compound with CB1R

Receptor Region/MotifInteracting ResiduesSignificance of InteractionSource
"Toggle Switch"F2003.36, W3566.48This compound's methyl group interacts with these residues, disrupting their inactive-state stacking and stabilizing the active conformation. This is critical for ligand efficacy. nih.govrcsb.orgbiorxiv.orgscienceopen.com
Transmembrane Helix 2 (TM2)F1702.57, F1742.61, F1772.64, H1782.65Inward movement of TM2 upon activation allows these residues to rotate and interact with this compound, driving G protein activation efficacy. nih.govbiorxiv.org
Extracellular Loop 2 (ECL2)I267ECL2, F268ECL2The carbonyl head group of this compound interacts with these residues, which may contribute to its selectivity for CB1R over CB2R. nih.govportlandpress.commdpi.com
N-TerminusF108NtermThe polar head group of this compound interacts with the 'lid-like' N-terminus. nih.govbiorxiv.org

Cellular and Subcellular Distribution and Localization Studies of this compound Activity in Controlled In Vitro Systems

The functional activity of this compound has been characterized in various controlled in vitro cellular systems. targetmol.com For instance, its potency as a CB1R agonist was determined in assays measuring the inhibition of forskolin-stimulated cAMP formation, a downstream effect of Gi protein activation. acs.org The EC50 for this effect was measured at 0.6 ± 0.2 nM. targetmol.comsmallmolecules.com

To study the downstream signaling pathways, researchers have employed immortalized cell lines, such as mouse pituitary gland cells (AtT20) engineered to express a fluorescently-tagged human CB1R. researchgate.netdntb.gov.ua These systems allow for real-time kinetic imaging to measure cellular responses like G protein-gated inwardly-rectifying potassium (GIRK) channel activity and receptor internalization upon agonist stimulation. researchgate.netdntb.gov.ua While specific subcellular trafficking data for this compound is not detailed, the study of other cannabinoid agonists in these systems shows they can induce CB1R endocytosis and internalization, a key mechanism for regulating signal duration and intensity. dntb.gov.uaacs.org The use of such controlled in vitro systems is essential for dissecting the specific cellular consequences of receptor activation by ligands like this compound. researchgate.net

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name / Description
This compound(R)-N-(1-methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide
AEAArachidonoyl ethanolamide (Anandamide)
FUB / MDMB-FubinacaSynthetic cannabinoid agonist
CP 55,940Classical cannabinoid agonist
ZCZ-011CB1R Positive Allosteric Modulator (PAM)
Org27569CB1R Negative Allosteric Modulator (NAM)
AM841THC-like cannabinoid agonist
AM3677Covalent CB1R agonist
S-CBES-Cannabielsoin
Δ9-THCΔ9-tetrahydrocannabinol
AM281CB1R antagonist
CA4Combretastatin A4
AMG 900Aurora kinase inhibitor

Preclinical Research Applications and Advanced in Vivo Models Utilizing Amg 315

Utilization of AMG-315 as a Selective Pharmacological Probe for Endocannabinoid System Research

This compound, a metabolically stable and potent analog of the endocannabinoid anandamide (B1667382), serves as a critical pharmacological tool for investigating the endocannabinoid system. nih.gov Its high potency and stability against metabolizing enzymes allow for more precise studies of cannabinoid receptor 1 (CB1) interactions and signaling pathways. nih.govhohmann-lab-indiana.com Structural studies have revealed that this compound interacts with regions of the CB1 receptor, specifically the N-terminal, TM1, and TM7 regions, that are not typically engaged by other ligands. nih.gov This unique binding mode provides valuable insights into the molecular determinants of ligand efficacy and receptor activation. biorxiv.org

Research utilizing this compound has helped to elucidate the conformational changes that occur in the CB1 receptor upon agonist binding. For instance, the binding of this compound induces an inward displacement of transmembrane helices TM1 and TM2, a key step in receptor activation. nih.gov Furthermore, this compound stabilizes the "toggle switch" residues W3566.48 and F2003.36 in their active state, a crucial interaction for CB1 signaling. biorxiv.org The presence of a methyl group in this compound, which is absent in anandamide, facilitates this interaction. nih.govbiorxiv.org These findings highlight the utility of this compound in dissecting the nuanced mechanisms of CB1 receptor pharmacology.

Application of this compound in the Investigation of Inflammatory Pain Mechanisms within Preclinical Models

This compound has been instrumental in preclinical research aimed at understanding the role of the endocannabinoid system in modulating inflammatory pain. Preclinical models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, are widely used to study the mechanisms of tissue injury-associated pain. mdbneuro.com These models are characterized by the release of pro- and anti-inflammatory cytokines, which play a role in the initiation and maintenance of the inflammatory response. mdbneuro.com

Studies have shown that compounds targeting the endocannabinoid system can effectively reduce inflammatory pain. Fatty acid amide hydrolase (FAAH) inhibitors, for example, have demonstrated efficacy in rat models of inflammatory pain. rndsystems.com By preventing the breakdown of endocannabinoids like anandamide, these inhibitors enhance endogenous cannabinoid signaling. This compound, as a stable anandamide analog, allows for direct and sustained activation of cannabinoid receptors, making it a valuable tool to probe the anti-inflammatory and analgesic effects of the endocannabinoid system in these preclinical models. nih.govhohmann-lab-indiana.com The use of such selective pharmacological probes helps to dissect the specific contributions of cannabinoid receptor activation in mitigating inflammatory pain.

Research on this compound in Models of Neuroinflammation and Neurodegenerative Processes, with a focus on HIV-Associated Contexts

This compound is being investigated for its therapeutic potential in the context of neuroinflammation and neurodegeneration, particularly in models related to HIV-associated neurocognitive disorders (HAND). nih.govmdpi.com In HIV infection, even with combination antiretroviral therapy (cART), the HIV-1 Tat protein can persist in the brain, leading to inflammasome-mediated neuroinflammation. nih.gov Microglia, the resident immune cells of the central nervous system, are key players in this process, becoming activated and releasing pro-inflammatory cytokines in response to HIV. mdpi.comfortunejournals.com

Preliminary studies have indicated that this compound, a potent and metabolically stable endocannabinoid analog, possesses anti-inflammatory properties by suppressing the NLRP3 inflammasome and HIV infection. nih.gov This suggests that targeting the CB1 receptor with this compound could be a viable strategy to prevent neurodegeneration. nih.gov Research is exploring the hypothesis that suppressing the inflammasome with this compound can mitigate active HIV infection and prevent the subsequent neuronal damage. nih.gov The use of animal models, such as doxycycline-inducible HIV-1 Tat transgenic mice, is crucial for studying the in vivo therapeutic efficacy of this compound in the context of HIV and neuroAIDS. nih.gov

Development and Evaluation of Nanotechnology-Based Delivery Systems for this compound in Preclinical Research to Enhance Brain Penetration

A significant challenge in treating neurological disorders is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the central nervous system. researchgate.netnih.gov this compound, despite its potential, is among the compounds that cannot penetrate the brain in sufficient quantities to be effective against conditions like HIV-associated neuroinflammation. nih.gov To overcome this limitation, researchers are developing and evaluating nanotechnology-based delivery systems. nih.govresearchgate.net

Various nanocarriers, including nanoparticles, liposomes, and micelles, are being explored to transport drugs across the BBB. researchgate.netnih.gov One promising approach for delivering this compound involves the use of magneto-electric nanoparticles (MENPs) encapsulated in liposomes. nih.gov This method aims to facilitate the delivery of this compound to the brain and allow for on-demand, controlled release of the compound. nih.gov The development of such smart nanoparticle systems holds the potential to improve the therapeutic efficacy of drugs like this compound by ensuring they reach their target in the brain. scholaris.ca Preclinical studies are essential to assess the ability of these nanoformulations to enhance brain penetration and achieve therapeutic concentrations. nih.gov

Exploration of Synergistic Research Strategies Combining this compound with Advanced Gene-Editing Technologies in Disease Models

Researchers are exploring innovative strategies that combine the pharmacological effects of this compound with the precision of advanced gene-editing technologies like CRISPR/Cas9 to address complex diseases such as HIV. nih.gov The rationale behind this synergistic approach is to simultaneously tackle different aspects of the disease process. nih.gov In the context of HIV, CRISPR/Cas9 technology has shown potential for excising the HIV genome integrated into the host's DNA. nih.gov

The hypothesis is that combining the elimination of the HIV-1 Tat gene using Tat-specific CRISPR/Cas9 with the suppression of inflammasome-mediated neuroinflammation by the CB1-specific endocannabinoid analog this compound could lead to a more comprehensive treatment. nih.gov This dual approach aims to eliminate active HIV infection and prevent the associated neurodegeneration. nih.gov However, a major hurdle is the delivery of both this compound and the CRISPR/Cas9 system to the brain. nih.gov To address this, nanotechnology-based delivery systems, such as magneto-electric nanoparticles (MENPs) and liposomes, are being developed to co-deliver both therapeutic agents. nih.gov This multidisciplinary strategy, which integrates pharmacology, gene editing, and nanotechnology, represents a novel and promising direction in preclinical disease model research. nih.govreprocell.com

Interrogation of Cellular and Molecular Signaling Pathways Mediated by Amg 315

Identification of Cannabinoid Receptor 1 (CB1R)-Dependent Downstream Signaling Cascades Activated by AMG-315

This compound is a potent analog of the endogenous cannabinoid anandamide (B1667382), designed to be more metabolically stable. biorxiv.org Its primary mechanism of action involves binding to and activating the Cannabinoid Receptor 1 (CB1R), the most abundant G protein-coupled receptor (GPCR) in the brain. nih.gov Upon binding, this compound initiates conformational changes in the CB1R, triggering downstream signaling cascades primarily through the inhibitory G-protein (Gi). nih.govresearchgate.net

Structural studies have provided detailed insights into the interaction between this compound and CB1R. Cryo-electron microscopy of the this compound-bound CB1-Gi complex shows that the compound settles deep within the orthosteric binding pocket. nih.govportlandpress.com The acyl chain of this compound penetrates deeply, while its polar head group interacts with residues in the extracellular loop 2 (ECL2). researchgate.netportlandpress.com These specific interactions, particularly with ECL2, may account for the compound's selectivity for CB1R over the Cannabinoid Receptor 2 (CB2R). portlandpress.com The binding of this compound stabilizes key "toggle switch" residues, such as F200 and W356, in their active state, which is a crucial step in receptor activation. nih.govresearchgate.net Furthermore, interactions with transmembrane helix 2 (TM2) are considered a significant determinant of ligand efficacy. biorxiv.orgnih.gov

Activation of the Gi protein by the this compound-CB1R complex leads to several downstream events:

GTP Turnover: The efficiency of G-protein activation can be measured by GTP turnover assays. Research shows that this compound is a potent activator of Gi1, producing a robust GTP turnover response. researchgate.net Its potency is significantly higher—over 100-fold greater—than its natural counterpart, anandamide, a difference attributed to two chiral methyl groups on the this compound structure that enhance receptor interaction. nih.gov

GIRK Channel Activation: A classic downstream effect of CB1R-Gi pathway activation is the modulation of G protein-gated, inwardly-rectifying potassium (GIRK) channels. researchgate.net Activation of these channels typically leads to potassium ion efflux, hyperpolarizing the neuron and reducing its excitability.

β-Arrestin Pathway: In addition to G-protein signaling, CB1R activation can also initiate the β-arrestin pathway, which is involved in receptor internalization and desensitization. researchgate.net

The table below summarizes comparative data from GTP turnover assays for various cannabinoids, illustrating the relative efficacy of this compound.

Table 1: Comparative Gi1 Protein Activation by Cannabinoids Data normalized with FUB (MDMB-Fubinaca) representing 100% activation and the receptor alone as 0%.

Compound Type Relative GTP Turnover Efficiency
This compound Endocannabinoid Analog High
Anandamide (AEA) Endocannabinoid Low
CP 55,940 Classical Cannabinoid Analog High

| FUB (MDMB-Fubinaca) | Synthetic Cannabinoid | Maximum (100%) |

Analysis of Inflammasome Pathway Modulation, Specifically NLRP3 Inflammasome, by this compound in Immunological Research

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that plays a critical role in response to cellular danger signals. frontiersin.org Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. frontiersin.orgmdpi.com This process can also induce a form of inflammatory cell death known as pyroptosis. nih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders. frontiersin.org

The endocannabinoid system is known to have immunomodulatory functions, and targeting CB1R is a potential strategy for controlling inflammation. Research is actively exploring the role of stable endocannabinoid ligands in this area. Specifically, a research project funded by the National Institute on Drug Abuse (NIDA) aims to investigate the targeting of the inflammasome with the stable endocannabinoid ligand this compound. nih.gov This line of inquiry suggests a hypothesized link between the potent CB1R agonism of this compound and the modulation of the NLRP3 inflammasome pathway, a key driver of neuroinflammation in conditions like NeuroHIV. nih.gov While detailed findings from dedicated studies on this compound and NLRP3 are emerging, the existence of such research highlights the therapeutic potential of modulating this specific inflammatory pathway via potent cannabinoid receptor agonists.

Delineation of the Interplay Between this compound Effects and Other Neuroinflammatory Pathways in Glial and Neuronal Cells

Neuroinflammation is a complex process involving the activation of glial cells—primarily microglia and astrocytes—and the release of a host of signaling molecules, including cytokines, chemokines, and reactive oxygen species. imrpress.commdpi.com This response, while protective in the short term, can become chronic and detrimental, contributing to neuronal damage in various neurological disorders. imrpress.com

The effects of this compound are intrinsically linked to these pathways through its potent activation of CB1R, which is expressed on both neurons and glial cells. mdpi.com

Glial Cell Activation: Microglia and astrocytes are the primary immune cells of the central nervous system (CNS). imrpress.com In response to injury or pathogens, they undergo a process of reactive gliosis, characterized by morphological changes and the release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. mdpi.comfrontiersin.org The endocannabinoid system is a known regulator of glial activation. Activation of CB1R can suppress the release of pro-inflammatory cytokines from activated microglia. mdpi.com Therefore, by acting as a potent CB1R agonist, this compound is positioned to modulate these neuroinflammatory cascades, potentially reducing glial-mediated neurotoxicity.

Research into the Influence of this compound on Neuronal Plasticity and Neurocognitive Functions in Preclinical Behavioral Models

Neuronal plasticity refers to the ability of the central nervous system to adapt its structure, function, and connections in response to experience. This phenomenon is the cellular basis for learning and memory. florey.edu.aufrontiersin.org The endocannabinoid system, primarily through CB1R, is a fundamental regulator of synaptic plasticity, mediating processes like long-term potentiation (LTP) and long-term depression (LTD), which strengthen or weaken synaptic connections, respectively. researchgate.netimrpress.com

Given that this compound is a potent CB1R agonist, it is a valuable tool for investigating the role of this receptor in cognitive functions. Preclinical research in animal models utilizes a variety of behavioral tasks to assess learning, memory, and executive functions. florey.edu.auuca.edu.ar

Synaptic Plasticity: CB1R activation is known to mediate neurotransmitter release and synaptic plasticity throughout the CNS. researchgate.net The potent and stable nature of this compound would allow for a robust and sustained activation of these receptors, enabling detailed study of their role in synaptic function. For example, its application in preclinical models could help elucidate how sustained CB1R signaling affects the molecular machinery underlying LTP and LTD in brain regions critical for memory, such as the hippocampus. imrpress.com

Neurocognitive Models: While specific behavioral studies employing this compound are not extensively detailed in the available literature, research on other CB1R agonists in preclinical models provides a framework for its potential effects. Animal models of stress, anxiety, and addiction often show alterations in the endocannabinoid system. frontiersin.orguca.edu.ar Using a tool like this compound could help determine how enhancing CB1R signaling impacts cognitive performance and emotional behaviors in these models. Such research would involve behavioral paradigms like the Morris water maze for spatial memory, fear conditioning for associative learning, and touchscreen-based tasks to assess more complex cognitive functions. florey.edu.au The influence of this compound on these functions would be directly linked to its ability to modulate neuronal communication and plasticity via CB1R.

Future Directions and Emerging Research Opportunities for Amg 315

Development of Novel In Vitro and In Vivo Research Models

The comprehensive pharmacological and mechanistic understanding of AMG-315 necessitates the development of sophisticated research models. Current research has utilized in vitro blood-brain barrier (BBB) models and in vivo HIV-1 Tat transgenic mice to study the effects of this compound, particularly in the context of neuroinflammation and HIV-associated neurocognitive disorders. nih.gov Future efforts could expand upon this by creating more complex and physiologically relevant models.

Model TypePotential Application for this compound ResearchKey Research Questions
Organ-on-a-chip Models Simulating specific organ environments (e.g., brain, liver) to study tissue-specific effects and metabolism of this compound.How does this compound interact with different cell types within a specific organ? What are its off-target effects in a multi-cell type environment?
Humanized Mouse Models Investigating the effects of this compound in a system with humanized immune components or specific human receptors.What is the immunomodulatory profile of this compound in a human-like immune system? How does its efficacy and safety translate to human-relevant systems?
CRISPR/Cas9-edited Cell Lines Creating cell lines with specific genetic modifications to dissect the signaling pathways modulated by this compound.Which specific genes and proteins are crucial for the downstream effects of this compound binding to the CB1 receptor?
Ex Vivo Brain Slice Cultures Studying the electrophysiological and neurochemical effects of this compound on intact neural circuits from different brain regions. nih.govHow does this compound alter synaptic plasticity and neuronal firing in specific brain areas associated with pain, memory, and mood?

A significant challenge in utilizing this compound for central nervous system (CNS) applications is its limited ability to cross the BBB in sufficient amounts. nih.gov To address this, future research will likely focus on innovative delivery systems, such as magneto-electric nanoparticles (MENPs) and liposomes, to enhance its brain penetration and allow for on-demand, controlled release. nih.gov

Identification of Unexplored Therapeutic Research Targets and Indications

While the primary known target of this compound is the CB1 receptor, its unique chemical structure suggests the potential for interactions with other biological targets. nih.gov Identifying these off-target interactions could unveil novel therapeutic applications beyond the traditional scope of cannabinoid system modulation.

Potential Unexplored Therapeutic Areas:

Inflammatory Disorders: Given its demonstrated analgesic and anti-inflammatory properties in preclinical models of inflammatory pain, further investigation into its efficacy in other inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease is warranted. nih.govacs.org

Neurodegenerative Diseases: The role of the endocannabinoid system in neuroprotection suggests that this compound could be explored as a research tool in models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis.

Oncology: The intricate relationship between the endocannabinoid system and cancer biology presents an opportunity to investigate the effects of this compound on tumor progression, angiogenesis, and apoptosis in various cancer cell lines and animal models. nih.gov

Metabolic Disorders: The CB1 receptor is a known regulator of energy balance and metabolism. Research into the effects of a stable and potent ligand like this compound could provide insights into its potential for studying obesity and type 2 diabetes.

Advancements in Methodologies for High-Throughput Characterization

The efficient characterization of the interactions between this compound and its analogues with various receptors is crucial for accelerating drug discovery and development. scdiscoveries.com High-throughput screening (HTS) methodologies offer a powerful approach to rapidly assess the binding affinities and functional activities of a large number of compounds. numberanalytics.com

Future research could leverage advancements in HTS technologies to:

Screen large compound libraries: Systematically test a wide array of this compound analogues to identify those with improved potency, selectivity, and pharmacokinetic properties. scdiscoveries.com

Utilize automated systems: Employ robotic liquid handlers and data analysis software to increase the speed and reproducibility of screening assays. scdiscoveries.comresearchgate.net

Develop novel assay formats: Implement advanced techniques like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and surface plasmon resonance (SPR) for real-time monitoring of ligand-receptor interactions. researchgate.net

HTS TechnologyApplication for this compound Research
Automated Patch Clamping To rapidly assess the effects of this compound analogues on ion channel function.
Cell-based Reporter Assays To screen for functional activity at known and unknown G-protein coupled receptors (GPCRs).
DNA-Encoded Libraries To explore a vast chemical space for novel ligands that interact with cannabinoid and other receptors.

Potential Applications in Polypharmacology, Systems Biology, and Network Pharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a key aspect of drug action. nih.gov this compound, with its potential for off-target effects, is an ideal candidate for investigation within the frameworks of polypharmacology, systems biology, and network pharmacology. ncl.res.in

By integrating data from genomic, proteomic, and metabolomic studies, researchers can construct comprehensive network models to:

Map the interaction network of this compound: Identify all the proteins and pathways that are directly or indirectly modulated by the compound.

Identify novel drug combinations: Explore the potential for combining this compound with other therapeutic agents to enhance efficacy or reduce side effects. researchgate.net

Bridging Fundamental Discoveries with Translational Research

A critical future direction for this compound research is the translation of fundamental discoveries from the laboratory into preclinical and, eventually, clinical applications. scholaris.ca This involves the development of novel probes based on the this compound scaffold for both diagnostic and therapeutic purposes.

Translational Research Opportunities:

Development of PET Ligands: Radiolabeling this compound or its analogues could enable the in vivo imaging of CB1 receptor distribution and density in the brain, providing valuable insights into various neurological and psychiatric disorders.

Design of Targeted Drug Delivery Systems: Conjugating this compound to nanoparticles or antibodies could allow for its specific delivery to diseased tissues, maximizing therapeutic efficacy while minimizing systemic side effects. nih.gov

Creation of Bi-functional Molecules: Designing molecules that combine the pharmacophore of this compound with another active moiety could lead to the development of novel therapeutics with dual mechanisms of action.

The successful translation of this compound research will require a multidisciplinary approach, integrating the expertise of medicinal chemists, pharmacologists, biologists, and clinicians. nih.gov

Q & A

Q. What experimental protocols are standard for evaluating AMG-315’s efficacy in preclinical models?

Preclinical evaluation typically involves in vitro assays (e.g., cell viability, target binding affinity) and in vivo studies (e.g., pharmacokinetics/pharmacodynamics in rodent models). Key considerations include:

  • Dosage ranges : Dose-response curves to establish EC50/IC50 values, with controls for solvent effects.
  • Model selection : Use of disease-relevant transgenic or xenograft models to assess therapeutic specificity.
  • Endpoint validation : Biomarker quantification (e.g., protein expression via Western blot) and histopathological analysis .

Q. How can researchers ensure reproducibility in this compound studies?

Reproducibility requires rigorous documentation of:

  • Material sources : Manufacturer details (e.g., compound purity, batch numbers) and storage conditions.
  • Statistical power : Sample size calculations to minimize Type I/II errors, with explicit inclusion/exclusion criteria.
  • Blinding : Randomization of treatment groups and blinded data analysis to reduce bias .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Nonlinear regression (e.g., Hill equation) is standard for dose-response curves. Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk or Levene’s tests. For multi-variable datasets, multivariate ANOVA or mixed-effects models account for confounding factors .

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

Track bioavailability via LC-MS/MS plasma profiling. Adjust formulations (e.g., solubilizing agents like PEG) or administer via controlled routes (e.g., intravenous vs. oral). Cross-validate results using orthogonal methods (e.g., radiolabeled tracer studies) .

Q. What are the ethical guidelines for longitudinal toxicity studies of this compound in animal models?

Follow institutional animal care protocols (IACUC) for humane endpoints, including:

  • Monitoring frequency : Daily checks for weight loss, organ dysfunction, or behavioral changes.
  • Termination criteria : Predefined thresholds (e.g., >20% body weight loss).
  • Reporting standards : ARRIVE guidelines for transparent data documentation .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?

Conduct root-cause analysis by comparing:

  • Methodological differences : Extraction techniques (e.g., protein precipitation vs. solid-phase extraction).
  • Analytical conditions : LC-MS parameters (e.g., ionization mode, column type).
  • Biological variability : Species-specific metabolism or genetic polymorphisms. Replicate studies under harmonized protocols and perform meta-analyses to identify trends .

Q. What strategies optimize this compound’s target engagement in heterogeneous tissue environments?

Use spatially resolved techniques (e.g., MALDI imaging, microdialysis) to map compound distribution. Adjust physicochemical properties (e.g., logP for membrane permeability) or employ prodrug designs to enhance site-specific activation. Validate with in silico docking simulations (e.g., AutoDock Vina) .

Q. How do researchers differentiate off-target effects from this compound’s primary mechanism of action?

Implement chemo-proteomic profiling (e.g., affinity-based pull-down assays with quantitative MS) to identify binding partners. Pair with CRISPR-Cas9 knockout models to confirm target specificity. Cross-reference with databases like ChEMBL for known off-target liabilities .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Quality control : NMR/HPLC purity checks for each batch.
  • Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH) to identify labile functional groups.
  • Synthetic standardization : Use of automated flow chemistry for reproducible reaction conditions .

Q. How can this compound’s long-term efficacy be assessed in resistance-prone models?

Develop persister cell assays (chronic exposure in 3D cultures) or in vivo serial passaging. Integrate multi-omics (transcriptomics/proteomics) to identify resistance mechanisms (e.g., efflux pump upregulation). Compare with structural analogs to isolate resistance determinants .

Methodological Notes

  • Data Contradiction Analysis : Apply principal contradiction analysis to prioritize variables with the greatest impact on outcomes (e.g., bioavailability vs. metabolic stability) .
  • Protocol Adherence : Reference IUPAC guidelines for chemical characterization and OECD standards for toxicity testing .
  • Software Tools : Use R/Bioconductor for pharmacokinetic modeling or GraphPad Prism for dose-response curve fitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG-315
Reactant of Route 2
Reactant of Route 2
AMG-315

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.